Lipophilicity Shift vs. Des-Methyl Analogue
The target compound exhibits a computed logP of 5.31 (ChemDiv; XLogP3‑AA method), which is 0.71 log units higher than the 4.60 logP of the des‑methyl analogue methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate (PubChem CID 49674535) [1]. This difference corresponds to an approximately 5‑fold increase in theoretical octanol–water partition coefficient, consistent with the addition of the para‑methyl group on the benzamide ring [1].
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | logP = 5.31 (XLogP3‑AA; ChemDiv datasheet) |
| Comparator Or Baseline | Des‑methyl analogue (PubChem CID 49674535): logP = 4.60 (XLogP3‑AA) |
| Quantified Difference | ΔlogP = +0.71 (≈5‑fold higher partition coefficient) |
| Conditions | Computed values from ChemDiv (L482‑1030) and PubChem (CID 49674535) using XLogP3‑AA algorithm |
Why This Matters
A 0.7 unit logP increase is generally associated with enhanced membrane permeability and higher intrinsic clearance risk, making the target compound mechanistically distinct for passive diffusion and CYP‑mediated metabolism predictions in ADME screening cascades.
- [1] PubChem. Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate. Compound Summary, CID 49674535. https://pubchem.ncbi.nlm.nih.gov/compound/49674535 View Source
